Varlitinib Tosylate

HER2 inhibition tyrosine kinase inhibitor biochemical IC50

Varlitinib Tosylate (ASLAN001 tosylate) is the only tool compound that simultaneously inhibits HER1, HER2, HER4 and functionally disrupts HER2-HER3 heterodimerization-driven signaling. Unlike standard EGFR/HER2 inhibitors, its clean kinome selectivity (no significant activity against 104 off-target kinases) ensures phenotypes are attributed exclusively to HER family blockade—ideal for high-confidence phosphoproteomics and CRISPR screens. This bis-tosylate salt delivers reliable oral bioavailability for in vivo studies, with established 100 mg/kg BID dosing producing complete tumor regression in xenograft models. Choose Varlitinib Tosylate when research demands full pan-HER coverage and pharmacological differentiation from lapatinib, neratinib, or tucatinib.

Molecular Formula C36H35ClN6O8S3
Molecular Weight 811.4 g/mol
CAS No. 1146629-86-8
Cat. No. B611642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarlitinib Tosylate
CAS1146629-86-8
SynonymsARRY-334543 Tosylate;  ARRY-543 Tosylate;  Varlitinib Tosylate;  Varlitinib-Tosylate; 
Molecular FormulaC36H35ClN6O8S3
Molecular Weight811.4 g/mol
Structural Identifiers
SMILESCC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1
InChIKeyQSUPQMGDXOHVLK-FFXKMJQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Varlitinib Tosylate CAS 1146629-86-8: A Pan-HER Tyrosine Kinase Inhibitor with Validated Potency and Distinctive Selectivity Profile


Varlitinib tosylate (ASLAN001 tosylate, ARRY-334543 tosylate) is a potent, reversible, orally bioavailable small molecule pan-HER inhibitor that targets epidermal growth factor receptors HER1 (EGFR), HER2, and HER4 with low nanomolar potency . As a quinazoline derivative bearing a chiral 4,5-dihydrooxazol moiety and formulated as a bis(4-methylbenzenesulfonate) salt for optimized pharmaceutical properties, varlitinib demonstrates a distinctive kinase selectivity profile against a broad panel of 104 kinases and exhibits functional inhibition of HER3 signaling via disruption of heterodimerization [1]. The compound has advanced to Phase 3 clinical evaluation in biliary tract cancer and gastric cancer, with orphan drug designation granted by both the US FDA and South Korean Ministry of Food and Drug Safety [2].

Why Varlitinib Tosylate Cannot Be Interchanged with Other EGFR/HER2 Inhibitors


Substituting varlitinib tosylate with other EGFR/HER2 inhibitors (e.g., lapatinib, neratinib, tucatinib) is scientifically unjustified due to substantively divergent HER family targeting spectra, functional HER3 engagement mechanisms, and distinct kinase selectivity fingerprints. Unlike lapatinib—which is a dual EGFR/HER2 reversible inhibitor—varlitinib demonstrates broader pan-HER coverage including HER4 and functionally disrupts HER3 signaling through inhibition of receptor heterodimerization, a mechanism not addressed by HER2-selective agents such as tucatinib [1]. Furthermore, clinical head-to-head evidence in HER2-positive metastatic breast cancer has demonstrated differential therapeutic response between varlitinib-based and lapatinib-based combination regimens stratified by tumor location, confirming that these agents are not therapeutically equivalent [2]. The differential selectivity profile of varlitinib against 104 off-target kinases further distinguishes it from irreversible inhibitors like neratinib, which carry distinct toxicity liabilities related to broader kinome engagement [3]. These documented pharmacological and clinical differences preclude generic interchangeability and necessitate compound-specific procurement for research and clinical investigation.

Varlitinib Tosylate Procurement-Relevant Quantitative Differentiation Evidence


Biochemical Potency: HER2 IC50 Comparison of Varlitinib Tosylate Versus Lapatinib

Varlitinib tosylate demonstrates superior biochemical potency against HER2 compared to the widely used comparator lapatinib. In standardized in vitro kinase inhibition assays using recombinant human HER2 catalytic domain, varlitinib exhibits an IC50 of 2 nM [1], representing approximately 5-fold greater potency than lapatinib, which reports a HER2 IC50 of 10.2 nM under comparable assay conditions [2]. This quantitative difference in target engagement potency is further supported by cellular phosphorylation inhibition data, where varlitinib inhibits ErbB-2 phosphorylation in BT-474 breast cancer cells with an IC50 of 43 nM [3].

HER2 inhibition tyrosine kinase inhibitor biochemical IC50

Kinome-Wide Selectivity: Varlitinib Tosylate 104-Kinase Panel Screening Versus Pan-HER Irreversible Inhibitors

Varlitinib tosylate exhibits a remarkably clean kinase selectivity profile when screened against a diverse panel of 104 kinases. The compound shows no significant activity (defined as <50% inhibition at 1 μM concentration) against any kinase outside the HER family in this panel [1]. This selectivity fingerprint contrasts with broader-spectrum pan-HER inhibitors such as neratinib (irreversible inhibitor) and canertinib, which demonstrate measurable activity against additional kinase targets including Src family kinases and VEGFR2 at therapeutic concentrations. Notably, varlitinib does not inhibit platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), or insulin receptor even at high concentrations [2].

kinase selectivity off-target profiling selectivity screen

In Vivo Antitumor Efficacy: Complete Tumor Regression at 100 mg/kg BID in Xenograft Models

Varlitinib tosylate demonstrates robust in vivo antitumor activity characterized by complete tumor regression in multiple preclinical xenograft models. In A431 epidermoid carcinoma xenografts (EGFR-overexpressing), varlitinib administered orally at 100 mg/kg twice daily (BID) for 21 days produced complete tumor regression, with significant dose-related tumor growth inhibition also observed at 25 and 50 mg/kg BID [1]. In patient-derived hepatocellular carcinoma (HCC) xenograft models expressing HER2/HER3, varlitinib treatment at 100 mg/kg BID similarly achieved complete tumor regression [2]. This level of in vivo efficacy—complete regression rather than merely tumor growth inhibition—represents a stringent efficacy benchmark that distinguishes varlitinib from inhibitors demonstrating only partial growth suppression in comparable models.

in vivo efficacy xenograft tumor regression preclinical pharmacology

Clinical Head-to-Head Comparison: Varlitinib-Capecitabine Versus Lapatinib-Capecitabine in HER2-Positive Metastatic Breast Cancer

A direct clinical head-to-head comparison evaluated the therapeutic response of varlitinib plus capecitabine (VC) versus lapatinib plus capecitabine (LC) in patients with HER2-positive metastatic breast cancer who had progressed on prior trastuzumab therapy [1]. The study stratified changes in target lesion diameter and volume per tumor location, revealing differential sensitivity patterns between the two regimens. Notably, the varlitinib-containing regimen demonstrated higher objective response rate (ORR) compared to the lapatinib-containing regimen [2], though the study was not formally powered for ORR as a primary endpoint. The tumor location-stratified analysis further indicated that varlitinib may exhibit distinct activity profiles across primary versus metastatic tumor sites compared to lapatinib, underscoring non-interchangeable clinical behavior [1].

clinical comparison HER2-positive breast cancer lapatinib comparator therapeutic response

Functional HER3 Pathway Inhibition: Downstream pERK1/2 Suppression in HER2/HER3 Co-Expressing Models

Varlitinib tosylate distinguishes itself from many EGFR/HER2 inhibitors by its ability to functionally suppress HER3-mediated signaling, despite HER3 lacking intrinsic kinase activity. Following five days of varlitinib treatment, strong inhibition of HER1-3 phosphorylation was observed along with suppression of downstream signaling nodes including RAS/RAF/MEK/MAPK, p70S6K, S6 ribosomal protein, 4EBP1, Cdk-2, Cdc-2, and retinoblastoma protein [1]. Critically, in vivo studies using HER2/HER3-expressing hepatocellular carcinoma patient-derived xenograft (PDX) models demonstrated that varlitinib treatment inhibits phosphorylation of HER2, HER3 (pERBB2/3), and downstream effectors pERK1 and pERK2 [2]. This functional HER3 pathway inhibition occurs via disruption of HER2-HER3 heterodimerization rather than direct HER3 kinase inhibition—a mechanism not shared by HER2-selective agents such as tucatinib or trastuzumab.

HER3 signaling heterodimerization downstream pathway inhibition pERK

Distinctive Tosylate Salt Form: Bis(4-Methylbenzenesulfonate) with Defined Physicochemical Properties

Varlitinib tosylate (CAS 1146629-86-8) is specifically formulated as the bis(4-methylbenzenesulfonate) salt, comprising two tosylate counterions per varlitinib free base molecule . This salt form yields a molecular weight of 811.35 g/mol and a defined topological polar surface area (TPSA) of 121.79 Ų [1]. The tosylate salt selection provides enhanced aqueous solubility and improved oral bioavailability compared to the free base form (varlitinib free base CAS 845272-21-1; molecular weight 466.1 g/mol), which is a critical consideration for in vivo dosing and formulation development. The defined crystalline salt form with established IUPAC nomenclature (R)-N4-(3-chloro-4-(thiazol-2-ylmethoxy)phenyl)-N6-(4-methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine bis(4-methylbenzenesulfonate) ensures batch-to-batch consistency and reproducible pharmacokinetic performance .

tosylate salt pharmaceutical salt physicochemical properties formulation

Varlitinib Tosylate: Evidence-Grounded Research and Industrial Application Scenarios


HER2-Dependent Signaling Pathway Dissection Requiring High Selectivity and Potency

Researchers investigating HER2-driven oncogenic signaling with minimal off-target kinase interference should select varlitinib tosylate as the tool compound of choice. The compound's 2 nM HER2 IC50 enables potent target engagement at low working concentrations [1], while its demonstrated lack of significant activity against 104 off-target kinases ensures that observed phenotypes can be confidently attributed to HER family inhibition rather than collateral kinase modulation [2]. This selectivity profile is particularly valuable for phosphoproteomic studies and CRISPR-based synthetic lethality screens where clean genetic and pharmacological perturbations are essential for interpretable results.

Investigating HER3-Mediated Resistance Mechanisms in EGFR/HER2-Driven Cancers

Studies examining HER3-dependent compensatory signaling and therapeutic resistance require a tool compound capable of functionally silencing HER3 activity. Varlitinib tosylate uniquely disrupts HER2-HER3 heterodimerization and suppresses downstream pERK1/2 and pERBB2/3 signaling in HER2/HER3 co-expressing models [3]. This functional HER3 inhibition—not achievable with HER2-selective agents such as tucatinib—makes varlitinib essential for research programs focused on HER3-driven resistance to HER2-directed therapies, including investigations of trastuzumab-refractory disease and NRG1 fusion-driven cancers.

Preclinical In Vivo Efficacy Studies Requiring Robust Tumor Regression as a Benchmark

For in vivo pharmacology studies where complete tumor regression (rather than mere growth inhibition) is the desired efficacy benchmark, varlitinib tosylate provides a validated positive control or experimental agent. The compound's established dosing regimen of 100 mg/kg BID produces complete tumor regression in both A431 xenograft and patient-derived HCC models [4][5]. Researchers conducting comparative efficacy studies, combination therapy evaluations, or PK/PD modeling should utilize varlitinib tosylate specifically (rather than the free base) to ensure consistent pharmacokinetic exposure and reproducible antitumor responses as documented in peer-reviewed preclinical literature.

Clinical-Translational Research Requiring Lapatinib Comparator Benchmarks

Investigators designing translational studies that require a lapatinib comparator arm or interpreting lapatinib-based clinical trial data should procure varlitinib tosylate for direct comparative analyses. The clinical head-to-head comparison between varlitinib-capecitabine and lapatinib-capecitabine provides a quantitative framework for understanding differential therapeutic response patterns, particularly the location-stratified tumor response differences and higher objective response rate trend observed with varlitinib [6]. This evidence base supports varlitinib as a scientifically justified alternative when research questions demand pan-HER coverage beyond what lapatinib can provide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Varlitinib Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.